Trichloro(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane, also known as 1H,1H,2H,2H-perfluorooctyltrichlorosilane, is a synthetic chemical not readily found in nature. Research efforts have focused on developing efficient and scalable methods for its synthesis. Studies have explored various approaches, including:
Research suggests that Trichloro(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane possesses properties that may be valuable in various scientific fields:
While initial research explored the potential of Trichloro(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane in various applications, further studies are needed to fully understand its feasibility and potential risks. Current research focuses on:
1H,1H,2H,2H-Perfluorooctyltrichlorosilane is a specialized organosilicon compound with the molecular formula C8H4Cl3F13Si and a CAS number of 78560-45-9. This compound appears as a colorless to nearly colorless liquid with a density of approximately 1.3 g/mL at 25 °C. It has a boiling point of 192 °C and exhibits low solubility in water (580 µg/L at 20 °C) but is miscible with various organic solvents such as tetrahydrofuran and toluene . The compound is known for its ability to form self-assembled monolayers on surfaces, imparting properties such as superhydrophobicity and anti-fouling characteristics.
PFOTS is classified as a corrosive and skin irritant []. It can cause severe skin burns and eye damage upon contact.
Studies suggest potential health risks associated with PFOTS exposure, including developmental effects, thyroid hormone disruption, and increased cholesterol levels. Due to these concerns, the Stockholm Convention on Persistent Organic Pollutants restricts the production and use of PFOTS [].
PFOTS is highly persistent in the environment, meaning it can remain for decades without breaking down. This raises concerns about its potential for bioaccumulation in the food chain.
1H,1H,2H,2H-Perfluorooctyltrichlorosilane undergoes hydrolysis in the presence of moisture, reacting rapidly to form silanol groups. This reaction can lead to the formation of siloxane networks when used in silanization processes . The chemical structure allows it to react with various substrates, modifying their surface properties effectively.
The synthesis of 1H,1H,2H,2H-Perfluorooctyltrichlorosilane typically involves the following steps:
1H,1H,2H,2H-Perfluorooctyltrichlorosilane has several notable applications:
Interaction studies involving 1H,1H,2H,2H-Perfluorooctyltrichlorosilane focus primarily on its surface modification capabilities and its behavior in aqueous environments. The compound's rapid hydrolysis indicates significant interactions with moisture and protic solvents. Studies have shown that surfaces treated with this compound exhibit reduced protein adsorption and bacterial adhesion due to its low surface energy and hydrophobic properties .
Several compounds share structural similarities with 1H,1H,2H,2H-Perfluorooctyltrichlorosilane. Here are some comparisons:
Compound Name | Formula | Unique Features |
---|---|---|
1H,1H,2H,2H-Perfluorodecyltrichlorosilane | C10H4Cl3F17Si | Longer carbon chain; potentially different hydrophobicity |
Trichloro(3,3-difluoropropyl)silane | C6H11Cl3F2Si | Contains difluoro groups; different surface properties |
Trichloro(1H-perfluorobutyl)silane | C6H4Cl3F9Si | Shorter perfluoro chain; varied applications |
The uniqueness of 1H,1H,2H,2H-Perfluorooctyltrichlorosilane lies in its optimal balance between hydrophobicity and biocompatibility while maintaining effective surface modification capabilities across various substrates .
Corrosive;Irritant